Molecular Weight Optimization: Diethyl Substitution Balances Lipophilicity Against N,N,N',N'-Tetrabutyl Congener (CAS 7285-96-3)
The target compound (MW 386.9 g/mol) achieves a molecular weight within the conventional oral drug-like space, contrasting sharply with the tetrabutyl analog N,N,N',N'-tetrabutyl-N''-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine (CAS 7285-96-3), which has a molecular weight of approximately 502.7 g/mol [1] . This 116 g/mol difference (approximately 30% larger) places the tetrabutyl congener beyond the typical MW ceiling for favorable oral absorption and CNS penetration, while the target compound remains within the <500 Da guideline [1]. For screening programs prioritizing lead-like or drug-like chemical space, the diethyl-substituted compound presents a materially different developability profile.
| Evidence Dimension | Molecular weight (MW) and drug-likeness compliance |
|---|---|
| Target Compound Data | 386.9 g/mol; compliant with Lipinski Rule of Five (MW < 500) |
| Comparator Or Baseline | N,N,N',N'-tetrabutyl-N''-(4-phenoxyphenyl)-1,3,5-triazine-2,4,6-triamine (CAS 7285-96-3): ~502.7 g/mol; exceeds MW ceiling for standard drug-likeness filters |
| Quantified Difference | ΔMW ≈ 116 g/mol (target is ~23% smaller); target meets Lipinski MW criterion; comparator does not |
| Conditions | Computed molecular weight values from PubChem; drug-likeness assessed per Lipinski Rule of Five criteria |
Why This Matters
Procurement of the diethyl analog is justified when screening objectives require drug-like or lead-like physicochemical space, as the tetrabutyl congener's substantially higher molecular weight may confound permeability, solubility, and downstream medicinal chemistry optimization.
- [1] PubChem Compound Summary, CID 18580252, Molecular Weight: 386.9 g/mol. National Center for Biotechnology Information. Accessed May 2026. View Source
